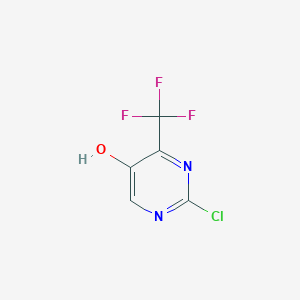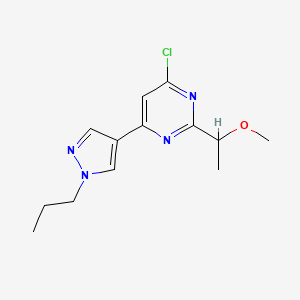
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Substitution reactions: Introducing the methoxyethyl and propyl-pyrazolyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-ethoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-imidazol-4-yl)pyrimidine
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-propyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H17ClN4O |
|---|---|
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
4-chloro-2-(1-methoxyethyl)-6-(1-propylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C13H17ClN4O/c1-4-5-18-8-10(7-15-18)11-6-12(14)17-13(16-11)9(2)19-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
YGTWTUWLJADJDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





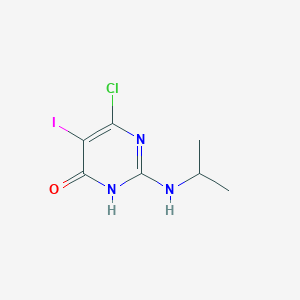
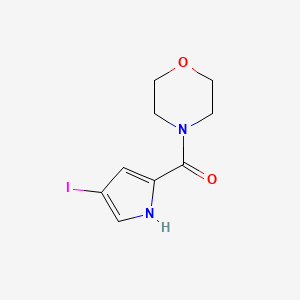
![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)
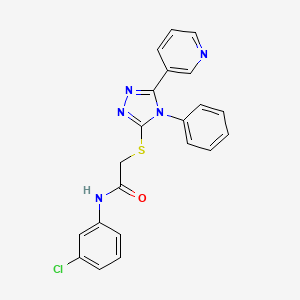

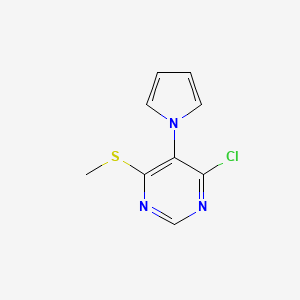

![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)

